molecular formula C21H21NO6S2 B3018699 methyl 3-(N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034254-27-6

methyl 3-(N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)sulfamoyl)-4-methoxybenzoate

Cat. No.: B3018699
CAS No.: 2034254-27-6
M. Wt: 447.52
InChI Key: BMHCONRFIHBWCM-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)sulfamoyl)-4-methoxybenzoate is a structurally complex sulfamoyl benzoate derivative. Its core structure includes:

  • A 4-methoxybenzoate ester backbone.
  • A sulfamoyl group (-SO₂-NH-) attached at the 3-position of the benzoate.
  • A 2-hydroxyethyl substituent linked to the sulfamoyl nitrogen, further connected to a 4-(thiophen-3-yl)phenyl group.

Properties

IUPAC Name

methyl 3-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S2/c1-27-19-8-7-16(21(24)28-2)11-20(19)30(25,26)22-12-18(23)15-5-3-14(4-6-15)17-9-10-29-13-17/h3-11,13,18,22-23H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHCONRFIHBWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)sulfamoyl)-4-methoxybenzoate, with the CAS number 2034254-27-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H21NO6S2C_{21}H_{21}NO_{6}S_{2} and a molecular weight of 447.52 g/mol. Its structure includes a methoxy group, a sulfamoyl group, and a thiophene moiety, which may contribute to its biological activities.

Antiproliferative Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related benzimidazole derivatives have shown promising results:

  • MCF-7 Cell Line : Compounds with similar structures demonstrated IC50 values ranging from 1.2 µM to 5.3 µM against the MCF-7 breast cancer cell line, indicating strong antiproliferative activity .

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. Compounds with hydroxyl and methoxy groups have been shown to exhibit enhanced antioxidative properties, which can help in mitigating oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, related compounds have been observed to inhibit key pathways involved in cell proliferation and survival:

  • Inhibition of Cell Cycle Progression : Similar compounds have been found to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Induction of Apoptosis : Some derivatives promote apoptosis in malignant cells through the activation of intrinsic pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of sulfamoyl derivatives similar to this compound:

StudyCompoundCell LineIC50 (µM)Observations
Benzimidazole DerivativeMCF-71.2 - 5.3Strong antiproliferative activity
Nucleoside AnaloguesHBV-infected CellsEC50 = 7.8Potent anti-HBV activity
Hydroxy-substituted DerivativeVarious Cancer Lines1.2 - 8.7Selective activity against cancer cells

Comparison with Similar Compounds

Research Findings and Implications

Metabolic Considerations : The hydroxyethyl group may enhance aqueous solubility compared to triazine-based herbicides, improving foliar absorption .

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